molecular formula C11H11NO4 B5585356 5-HYDROXY-2-(2-METHYLPROP-2-ENAMIDO)BENZOIC ACID

5-HYDROXY-2-(2-METHYLPROP-2-ENAMIDO)BENZOIC ACID

Cat. No.: B5585356
M. Wt: 221.21 g/mol
InChI Key: VDZJQLIVYMDZGS-UHFFFAOYSA-N
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Description

5-HYDROXY-2-(2-METHYLPROP-2-ENAMIDO)BENZOIC ACID: is an organic compound with the molecular formula C11H11NO4 It is characterized by the presence of a hydroxyl group, a carboxylic acid group, and an enamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-2-(2-METHYLPROP-2-ENAMIDO)BENZOIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as salicylic acid.

    Functional Group Introduction: The hydroxyl group is introduced at the 5-position of the benzene ring.

    Amidation: The 2-position is functionalized with an enamido group through an amidation reaction. This involves reacting the aromatic compound with an appropriate amine and an acid chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-2-(2-METHYLPROP-2-ENAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

5-HYDROXY-2-(2-METHYLPROP-2-ENAMIDO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-HYDROXY-2-(2-METHYLPROP-2-ENAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-5-(2-METHYLPROP-2-ENAMIDO)BENZOIC ACID: Similar structure but different functional group positions.

    5-HYDROXY-2-(3-PHENYLPROP-2-ENAMIDO)BENZOIC ACID: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

5-HYDROXY-2-(2-METHYLPROP-2-ENAMIDO)BENZOIC ACID is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-hydroxy-2-(2-methylprop-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6(2)10(14)12-9-4-3-7(13)5-8(9)11(15)16/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJQLIVYMDZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=C(C=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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